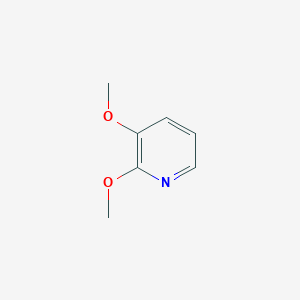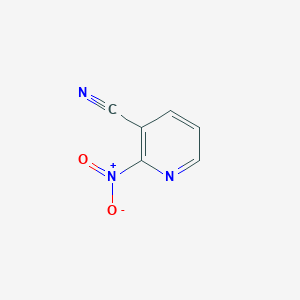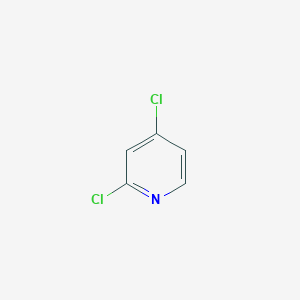![molecular formula C13H16N2O6 B017418 Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate CAS No. 162537-10-2](/img/structure/B17418.png)
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate
描述
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2O6 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known to be used as a chiral derivatizing agent for the resolution of compounds possessing an amino group .
Mode of Action
This compound interacts with its targets through a process known as chiral derivatization . It binds to the amino group of the target compound, resulting in the formation of diastereomeric derivatives . These derivatives can then be separated by reversed-phase high-performance liquid chromatography .
Biochemical Pathways
The process of chiral derivatization can influence the stereochemical properties of the target compounds, potentially affecting their interactions within various biochemical pathways .
Result of Action
The primary result of the action of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester is the resolution of chiral compounds into their individual enantiomers . This can be crucial in research and pharmaceutical settings, where the different enantiomers of a compound can have significantly different biological activities.
Action Environment
The efficacy and stability of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester can be influenced by various environmental factors. For example, the pH, excess reagent, and reaction time can affect the kinetics of the derivatization process . Additionally, the pH and the organic modifier can influence the separation of the diastereomeric derivatives .
生化分析
Biochemical Properties
N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester plays a significant role in biochemical reactions, particularly in the derivatization of amino acids. This compound interacts with amino acids, forming diastereomeric derivatives that can be separated and analyzed using HPLC . The interaction between N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester and amino acids involves the formation of a covalent bond between the ester group of the compound and the amino group of the amino acid. This reaction is facilitated by the presence of enzymes such as esterases, which catalyze the hydrolysis of the ester bond .
Cellular Effects
N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester has been shown to influence various cellular processes. In particular, it affects cell signaling pathways and gene expression by modifying the structure of amino acids and peptides . This modification can alter the activity of enzymes and other proteins, leading to changes in cellular metabolism and function. For example, the derivatization of amino acids by N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester can impact the synthesis of proteins and the regulation of metabolic pathways .
Molecular Mechanism
The molecular mechanism of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester involves its ability to bind to amino acids and peptides, forming stable covalent bonds . This binding interaction is facilitated by the ester group of the compound, which reacts with the amino group of the target molecule. The resulting diastereomeric derivatives can be separated and analyzed using HPLC, allowing researchers to study the structure and function of amino acids and peptides in detail . Additionally, N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester can inhibit or activate enzymes by modifying their substrate specificity or catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness as a derivatizing agent . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of protein synthesis and metabolic regulation . The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester in animal models can vary depending on the dosage used. At low doses, the compound has been shown to have minimal toxic effects and can effectively modify amino acids and peptides for biochemical analysis . At higher doses, the compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and enzyme activity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing significant toxicity .
Metabolic Pathways
N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester is involved in several metabolic pathways, particularly those related to amino acid metabolism . The compound interacts with enzymes such as esterases, which catalyze the hydrolysis of the ester bond, leading to the formation of diastereomeric derivatives . These derivatives can then be further metabolized by other enzymes, affecting metabolic flux and the levels of various metabolites . The compound’s impact on metabolic pathways can influence overall cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of the compound can also affect its overall bioavailability and effectiveness as a derivatizing agent .
Subcellular Localization
The subcellular localization of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to various subcellular structures, including the cytoplasm, nucleus, and mitochondria, where it can interact with amino acids and peptides . This localization is critical for the compound’s activity and function, as it allows for the precise modification of target molecules within specific cellular contexts .
属性
IUPAC Name |
methyl (2S)-3-methyl-2-[(4-nitrophenoxy)carbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-8(2)11(12(16)20-3)14-13(17)21-10-6-4-9(5-7-10)15(18)19/h4-8,11H,1-3H3,(H,14,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDFMFXSUVWFSQ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571776 | |
| Record name | Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162537-10-2 | |
| Record name | Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


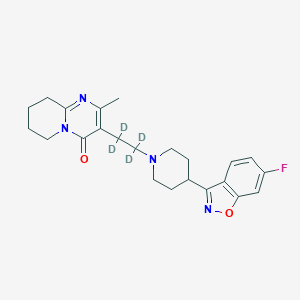
![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)
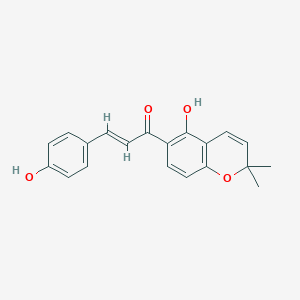

![Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B17349.png)
![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)
![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B17352.png)
![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)
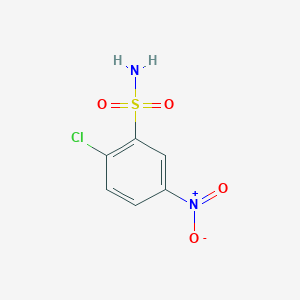
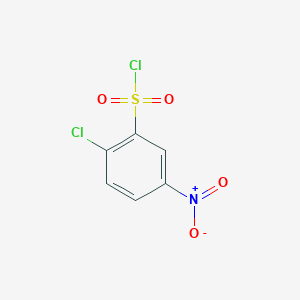
![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)
